2-Nitro-P-phenylenediamine

Description

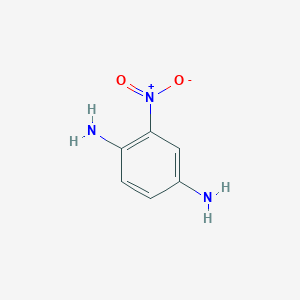

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNMNGARPCGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2, Array | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18266-52-9 (di-hydrochloride), 68239-83-8 (sulfate[1:1]) | |

| Record name | 2-Nitro-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020957 | |

| Record name | 2-Nitro-1,4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost black needles with dark-green luster or black powder. (NTP, 1992), Almost black needles with dark-green luster or black powder; [CAMEO], RED-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly sol in water (0.18% w/w); ethanol, polar organic compounds and benzene; soluble in acetone and diethyl ether, Solubility in water, g/100ml: 0.18 | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000056 [mmHg] | |

| Record name | 2-Nitro-4-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

AVAIL IN JAPAN WITH MIN PURITY OF 99% & CONTAINS NITROAMINOACETANILIDE ISOMERS AS IMPURITIES., 2-Nitro-p-phenylenediamine is available commercially in purities ranging from 95 to 100%, with 4-amino-3-nitroacetanilide as a possible impurity. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Almost black needles with dark-green luster | |

CAS No. |

5307-14-2, 183870-67-9 | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, 2-nitro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183870-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1,4-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitro-1,4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV83F3C01Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 140 °C, 137 °C | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-phenylenediamine (2-NPPD), also known as 1,4-diamino-2-nitrobenzene, is an aromatic amine of significant interest in various industrial and research applications. It is a key intermediate in the synthesis of dyes and pigments, particularly in hair coloring formulations where it contributes to brown and red shades.[1][2] Beyond its use in cosmetics, 2-NPPD serves as a precursor for the synthesis of pharmaceuticals, including anticonvulsant and proton pump inhibitor drugs.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its metabolic pathways, tailored for professionals in research and drug development.

Physical Properties

This compound is a solid at room temperature, typically appearing as a dark green to reddish-brown or black crystalline powder.[2][4] The physical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | Dark green to reddish-brown/black crystalline powder | [2][4] |

| Melting Point | 135-138 °C | [4] |

| Boiling Point | Decomposes before boiling | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. | [5] |

| Density | 1.43 g/cm³ | |

| Vapor Pressure | 5.60 x 10⁻⁵ mmHg at 25 °C (estimated) | |

| Flash Point | 189 °C | |

| logP (Octanol/Water) | 0.53 | [5] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of aromatic amines and nitro compounds. The presence of two amino groups and a nitro group on the benzene (B151609) ring makes it a versatile molecule for various chemical transformations.

Synthesis:

A common laboratory and industrial synthesis of this compound involves the nitration of p-phenylenediamine. This process typically requires the protection of the amino groups, for example, by acetylation, followed by nitration and subsequent hydrolysis to remove the protecting groups.[6][7]

Reactions of the Amino Groups:

The amino groups of this compound can undergo typical reactions of primary aromatic amines, such as:

-

N-Acetylation: This is a key metabolic pathway where one or both amino groups are acetylated.[8]

-

Diazotization: The amino groups can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

-

Schiff Base Formation: Reaction with aldehydes and ketones can form Schiff bases (imines).

Reactions of the Nitro Group:

The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a critical step in its metabolism.

-

Nitroreduction: The nitro group can be reduced to an amino group to form 1,2,4-triaminobenzene. This reaction is catalyzed by nitroreductase enzymes and is a significant metabolic pathway.[9][10]

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are crucial for quality control, metabolic studies, and safety assessments.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of functional groups present.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity is used, including water, ethanol, acetone, and diethyl ether.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If not, it is classified as slightly soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, it is commonly used for purity assessment and to quantify its presence in various matrices, such as hair dyes or biological samples.

Methodology for Analysis in Cosmetic Products:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) in an isocratic or gradient elution mode. A typical mobile phase could be a 10:90 (v/v) mixture of acetonitrile and 25 mM ammonium acetate (B1210297) buffer (pH 4.5).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at 240 nm.[12]

-

Sample Preparation: The sample is extracted with a suitable solvent (e.g., a mixture of ethanol and water), filtered, and diluted to an appropriate concentration with the mobile phase before injection. Solid-phase extraction (SPE) can be used for cleanup and concentration from complex matrices.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.

Methodology for Analysis in Hair Dyes:

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of aromatic amines (e.g., a 30 m column with a 0.25 mm internal diameter and 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of the sample extract.

-

Temperature Program: An oven temperature program is used to achieve optimal separation, for example, starting at 70°C and ramping up to 300°C.

-

Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[14]

-

Sample Preparation: The sample is extracted with an organic solvent like ethyl acetate.[14] Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[15]

-

Nujol Mull: The finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal.[15]

-

-

Analysis: The prepared sample is placed in the FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching of the amino groups, C-H stretching of the aromatic ring, and N-O stretching of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are standard techniques for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[16] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Interpretation: The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Metabolic Pathways and Toxicological Profile

Understanding the metabolic fate of this compound is critical for assessing its safety and potential toxicological effects, particularly in the context of drug development and cosmetic safety.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver and skin and involves two main pathways: N-acetylation and nitroreduction .[17][18]

-

N-Acetylation: One of the primary metabolic routes is the acetylation of the amino groups, a reaction catalyzed by N-acetyltransferase (NAT) enzymes.[8] The N4-amino group is preferentially acetylated to form N⁴-(2-nitro-4-aminophenyl)acetamide.[8] This metabolite can undergo further metabolic transformations.

-

Nitroreduction: The nitro group of this compound can be reduced to an amino group by nitroreductase enzymes, which are found in the liver and various microorganisms.[9][19] This reduction leads to the formation of 1,2,4-triaminobenzene.[18]

These primary metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body.[20]

Caption: Metabolic pathways of this compound.

Toxicological Profile

The toxicological profile of this compound is of concern due to its use in consumer products and its structural similarity to other aromatic amines with known adverse health effects.

-

Genotoxicity: Studies have shown that this compound can induce single-strand DNA breaks in human lymphocytes, indicating genotoxic potential.[21] Its metabolite, 1,2,4-triaminobenzene, has also been found to be mutagenic in bacterial assays.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[21]

-

Skin Sensitization: this compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[22]

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its characterization and analysis. The information presented on its metabolic pathways and toxicological profile is essential for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of these properties is paramount for ensuring its safe handling, developing new applications, and assessing its potential impact on human health.

References

- 1. nveo.org [nveo.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. 2-ニトロ-1,4-フェニレンジアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]

- 7. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 8. Regioselective N-acetylation as a route of nitro-9-phenylenediamine metabolism by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive metabolism of nitro-p-phenylenediamine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20220017452A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 11. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. abap.co.in [abap.co.in]

- 13. benchchem.com [benchchem.com]

- 14. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Percutaneous penetration and metabolism of this compound in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroreductase - Wikipedia [en.wikipedia.org]

- 20. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cir-safety.org [cir-safety.org]

- 22. cir-safety.org [cir-safety.org]

Synthesis and Preparation of 2-Nitro-P-Phenylenediamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-p-phenylenediamine, also known as 1,4-diamino-2-nitrobenzene, is a crucial chemical intermediate in the pharmaceutical and dye industries.[1] Its applications include the synthesis of various drugs such as retigabine, ilaprazole, and izogabine.[1] This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Primary Synthesis Method: Three-Step Synthesis from p-Phenylenediamine

A widely employed and well-documented method for the synthesis of this compound involves a three-step process commencing with the protection of the amino groups of p-phenylenediamine, followed by nitration, and concluding with deprotection.[1][2][3][4] This method is favored for its control over the regioselectivity of the nitration step.

Experimental Protocol

Step 1: Synthesis of N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (Intermediate II)

-

To a suitable reactor, add 0.5 mol (approximately 103.1 g) of 1,4-phenylenediamine sulfate (B86663) (I), 1.1 mol (approximately 231 g) of trifluoroacetic anhydride (B1165640), 1.6 mol (approximately 162 g) of triethylamine, and 250 ml of dichloromethane.[1]

-

Stir the mixture thoroughly at room temperature for 1 hour.[1]

-

Filter the reaction mixture to isolate the solid product.

-

The resulting solid is N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (II).[1]

Step 2: Synthesis of N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine (Intermediate III)

-

Add 60.3 g (0.2 mol) of N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (II) to 300 ml of acetic anhydride in a reactor, and stir to form a suspension.[1]

-

At room temperature, add 25 ml of concentrated nitric acid dropwise to the suspension.[1]

-

Continue stirring the reaction mixture for 6 hours after the addition of nitric acid is complete.[1]

-

Filter the reaction solution.

-

Wash the filter cake once with 200 ml of water and then with 200 ml of ethyl acetate.[1]

-

Dry the solid product to obtain N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine (III).[1]

Step 3: Synthesis of this compound

-

In a reactor, combine 36.3 g of N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine (III), 53 g of sodium carbonate, and 400 ml of water.[1]

-

Heat the mixture to reflux and maintain for 1 hour.[1]

-

After the reaction is complete, cool the system to room temperature.[1]

-

Filter the reaction mixture via suction filtration to collect the final product.[1]

-

The resulting solid is this compound.[1]

Data Presentation

| Parameter | Value | Reference |

| Step 1: Protection | ||

| 1,4-phenylenediamine sulfate | 0.5 mol (103.1 g) | [1] |

| Trifluoroacetic anhydride | 1.1 mol (231 g) | [1] |

| Triethylamine | 1.6 mol (162 g) | [1] |

| Dichloromethane | 250 ml | [1] |

| Reaction Time | 1 hour | [1] |

| Product | N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (II) | [1] |

| Yield | 142.5 g | [1] |

| Step 2: Nitration | ||

| N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (II) | 0.2 mol (60.3 g) | [1] |

| Acetic anhydride | 300 ml | [1] |

| Concentrated Nitric Acid | 25 ml | [1] |

| Reaction Time | 6 hours | [1] |

| Product | N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine (III) | [1] |

| Yield | 36.3 g | [1] |

| Step 3: Deprotection | ||

| N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine (III) | 36.3 g | [1] |

| Sodium Carbonate | 53 g | [1] |

| Water | 400 ml | [1] |

| Reaction Time | 1 hour (reflux) | [1] |

| Product | This compound | [1] |

| Yield | 16.1 g | [1] |

| Overall Yield | 50% | [1] |

| Product Characterization | ||

| Appearance | Red-black solid | [1] |

| Melting Point | 136-137°C | [1] |

| ¹H NMR (300MHz, d-DMSO) | δ 7.45 (s, 1H), 7.07 (s, 1H), 6.90 (s, 2H), 5.03 (s, 2H) | [1] |

| Mass Spectrometry (EI) | 153 (100), 107 (99) | [1] |

Reaction Pathway

Caption: Three-step synthesis of this compound.

Alternative Synthesis Methods

Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitroaniline (B182485)

An alternative route to this compound and its derivatives involves the nucleophilic aromatic substitution of a halogen atom. Specifically, 4-fluoro-3-nitroaniline can be reacted with ammonia (B1221849) or a primary or secondary amine to displace the fluorine atom.[5]

Experimental Protocol Example: Synthesis of this compound

-

A mixture of 23.40 g of 4-fluoro-3-nitroaniline and 135 ml of concentrated aqueous ammonia is heated in a stainless steel autoclave at 100°C for 22 hours.[5]

-

The pressure will rise to approximately 85 p.s.i.[5]

-

After cooling to 5°C, a thick slurry of crystals is obtained.

-

The crystals are ground, filtered, washed with cold water, and dried in vacuo at 60°C.[5]

-

This process yields 19.1 g of this compound.[5]

Reaction Pathway

Caption: Synthesis via nucleophilic aromatic substitution.

Historical Method: Acetylation, Nitration, and Hydrolysis

A historically significant method for the preparation of this compound involves the acetylation of p-phenylenediamine, followed by nitration and subsequent hydrolysis of the acetyl groups.[2][3][4] This method is conceptually similar to the primary method described but utilizes acetic anhydride for the protection of the amino groups.

Reaction Workflow

Caption: Historical synthesis pathway for this compound.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The three-step method involving trifluoroacetyl protection offers a well-defined and high-yielding protocol with readily available starting materials. The nucleophilic aromatic substitution of 4-fluoro-3-nitroaniline provides a more direct approach, albeit requiring elevated temperatures and pressures. The historical method, while effective, may present challenges in controlling the nitration step. The selection of a particular synthetic route will depend on factors such as available equipment, desired purity, and economic considerations. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for the synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-p-phenylenediamine (CAS 5307-14-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-p-phenylenediamine (2-NPPD), a chemical compound with significant applications in the cosmetics industry and as an intermediate in chemical synthesis. This document consolidates critical data on its chemical and physical properties, synthesis, metabolism, and toxicology, presenting it in a manner accessible to researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, with the CAS number 5307-14-2, is a substituted aromatic amine. It typically appears as a reddish-brown to almost black crystalline powder.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H7N3O2 | [1][4] |

| Molecular Weight | 153.14 g/mol | [1][3][4][5] |

| Melting Point | 135-138 °C | [5][6] |

| Boiling Point | 385.40 °C (estimated) | [4] |

| Density | 1.43 g/cm³ | [1] |

| Water Solubility | < 0.1 g/100 mL at 22 °C | [6] |

| log Kow (octanol-water partition coefficient) | 0.53 | [3][7] |

| Vapor Pressure | 5.60 x 10⁻⁵ mmHg at 25 °C (estimated) | [3][4] |

| Appearance | Almost black needles with a dark-green luster or black powder. | [3][8] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from p-phenylenediamine (B122844). A common method involves the protection of the amino groups, followed by nitration and subsequent deprotection.[9]

A described laboratory-scale synthesis involves the following key transformations:

-

Acetylation: p-Phenylenediamine is reacted with acetic anhydride (B1165640) to form 1,4-bis(acetylamino)benzene.[9]

-

Nitration: The resulting diacetyl compound is then nitrated.

-

Hydrolysis: The nitro-diacetyl derivative is hydrolyzed to yield this compound.[9]

Another preparative method starts with 1,4-phenylenediamine sulfate, which reacts with trifluoroacetic anhydride and triethylamine (B128534) in dichloromethane. The intermediate product is then nitrated with concentrated nitric acid in acetic anhydride. The final step involves hydrolysis with sodium carbonate to yield this compound.[10]

Applications

The primary application of this compound is as a dye intermediate in the formulation of semi-permanent and permanent hair coloring products.[3][11][12] It is used to produce a range of brown and red shades.[11][12] In permanent hair dyes, it acts as a "primary intermediate," which undergoes oxidative coupling with other compounds to form the final color.[13] Beyond cosmetics, it is also used as an intermediate in the production of other dyes and pigments.[1]

Metabolism

This compound is extensively metabolized in both skin and liver. In vitro studies using human and rat skin have shown that it is rapidly absorbed and converted to several metabolites.[14] The primary metabolic pathways involve nitroreduction and N-acetylation.[15]

Under anaerobic conditions, liver subcellular fractions (microsomes and cytosol) from rats can reduce 2-NPPD to its corresponding amine.[16][17] This nitro-reducing activity is dependent on cofactors such as NADPH and is enhanced by FMN.[16][17]

The main metabolites identified in human and rat skin are:

-

1,2,4-Triaminobenzene: Formed via the reduction of the nitro group.[7][14][15]

-

N4-acetyl-2-nitro-p-phenylenediamine: Formed through the acetylation of the amino group at position 4.[7][14][15]

A sulfated metabolite has also been observed in rat skin, but not in human skin.[7][14] The metabolic profile can vary depending on the species, tissue, and the vehicle used for administration.[14]

Toxicology

The toxicological profile of this compound has been a subject of investigation, particularly concerning its use in consumer products.

Carcinogenicity

A bioassay for carcinogenicity was conducted by administering 2-NPPD in the feed to Fischer 344 rats and B6C3F1 mice.[18] The study concluded that under the conditions of the bioassay, 2-NPPD was carcinogenic to female B6C3F1 mice, causing an increased incidence of hepatocellular neoplasms, primarily adenomas.[18] However, there was no convincing evidence of carcinogenicity in male mice or in rats of either sex.[18] The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited evidence in experimental animals.[7]

Genotoxicity

This compound has shown mutagenic activity in some in vitro test systems. It was found to be directly mutagenic to Salmonella typhimurium strains TA98 and TA100 in the Ames test.[19] It also induced a dose-related increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells in the absence of metabolic activation.[19] Furthermore, it has been shown to produce single-strand DNA breaks in human lymphocytes in a dose-dependent manner in the alkaline comet assay.[7]

Skin Sensitization

This compound is recognized as a skin sensitizer.[20] In a study with guinea pigs, it resulted in the sensitization of 4 out of 20 animals when induced and challenged at a 3% concentration.[7]

The table below summarizes key toxicological data.

| Endpoint | Species/System | Dose/Concentration | Result | Source |

| Carcinogenicity | Female B6C3F1 Mice | 2200 and 4400 ppm in feed for 78 weeks | Increased incidence of hepatocellular neoplasms | [18] |

| Carcinogenicity | Male B6C3F1 Mice | 2200 and 4400 ppm in feed for 78 weeks | No convincing evidence of carcinogenicity | [18] |

| Carcinogenicity | Fischer 344 Rats | Up to 1100 ppm (males) and 2200 ppm (females) in feed for 78 weeks | No convincing evidence of carcinogenicity | [7][18] |

| Mutagenicity (Ames Test) | Salmonella typhimurium TA98, TA100 | Not specified | Directly mutagenic | [19] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Not specified | Dose-related increase in aberrations | [19] |

| DNA Damage (Comet Assay) | Human Lymphocytes | 50 - 500 µM | Dose-dependent increase in single-strand DNA breaks | [7] |

| Skin Sensitization | Guinea Pigs | 3% induction and challenge | Sensitization observed in 4/20 animals | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of protocols for key experimental assays cited in this guide.

In Vitro Skin Absorption and Metabolism Study

This study aimed to measure the percutaneous penetration and metabolism of 2-NPPD in human and rat skin.

-

Tissue Preparation: Human and fuzzy rat skin samples were obtained and prepared.

-

Diffusion Cells: Flow-through diffusion cells were used, with a receptor fluid consisting of Hepes-buffered Hank's balanced salt solution.

-

Dosing: Dosing vehicles (ethanol, semi-permanent, and permanent hair dye formulations) containing 2-NPPD were applied to the skin in the diffusion cells for 30 minutes.

-

Sample Collection: The receptor fluid was collected over 24 hours. At the end of the experiment, the skin was also collected.

-

Analysis: The concentration of 2-NPPD and its metabolites in the receptor fluid and skin extracts were determined by high-performance liquid chromatography (HPLC).[14]

Carcinogenicity Bioassay (NTP Protocol)

This protocol describes the long-term study to evaluate the carcinogenic potential of 2-NPPD.

-

Animal Models: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

-

Control Group: 20 animals of each sex and species were used as controls.

-

Administration: 2-NPPD was administered in the feed for 78 weeks.

-

Dose Levels:

-

Male rats: 550 and 1,100 ppm

-

Female rats: 1,100 and 2,200 ppm

-

Mice (both sexes): 2,200 and 4,400 ppm

-

-

Endpoint Analysis: Animals were monitored for mortality and body weight changes. At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically for the presence of neoplasms.[18]

Solid-Phase Extraction (SPE) for 2-NPPD from Complex Matrices

This protocol details a method for the cleanup and concentration of 2-NPPD from samples like cosmetics or biological fluids prior to analysis.[15]

Conclusion

This compound is a compound of significant industrial importance, particularly in the cosmetics sector. Its synthesis, metabolism, and toxicological profile have been well-characterized. While it demonstrates genotoxic potential in vitro and carcinogenic effects in female mice at high doses, its classification by IARC reflects the need for further research to fully elucidate its risk to humans under typical exposure scenarios. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound, enabling informed decision-making in product development, safety assessment, and further scientific investigation.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5307-14-2 [thegoodscentscompany.com]

- 5. 2-Nitro-1,4-phenylenediamine 95 5307-14-2 [sigmaaldrich.com]

- 6. 1,4-Diamino-2-nitrobenzene | 5307-14-2 [chemicalbook.com]

- 7. cir-safety.org [cir-safety.org]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. chemotechnique.se [chemotechnique.se]

- 12. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 13. nveo.org [nveo.org]

- 14. Percutaneous penetration and metabolism of this compound in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Reductive metabolism of nitro-p-phenylenediamine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reductive Metabolism of Nitro-p-Phenylenediamine by Rat Liver [jstage.jst.go.jp]

- 18. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cir-safety.org [cir-safety.org]

A Comprehensive Technical Guide to 2-Nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Nitro-p-phenylenediamine (2-NPPD), a chemical compound of significant interest in pharmaceutical synthesis and cosmetology. This document consolidates critical data on its molecular characteristics, physicochemical properties, synthesis, and analytical determination, tailored for a scientific audience.

Core Molecular and Physical Properties

This compound, systematically named 2-nitro-1,4-benzenediamine, is an organic compound with the molecular formula C₆H₇N₃O₂.[1][2] It is recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents and as a component in hair dye formulations.[3][4]

-

Synonyms: 2-Nitro-1,4-phenylenediamine, 1,4-Diamino-2-nitrobenzene, C.I. 76070[2][3][9]

-

InChI Key: HVHNMNGARPCGGD-UHFFFAOYSA-N

The structure consists of a benzene (B151609) ring substituted with two amino groups in a para arrangement and a nitro group at the ortho position to one of the amino groups.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical Form | Reddish-brown to almost black crystalline powder.[4][5][8][9] | |

| Melting Point | 135 - 140 °C | [1][2][5][6] |

| Boiling Point | 250 - 385.40 °C (estimated) | [2][5] |

| Density | 0.769 - 1.368 g/cm³ (at 20°C) | [1][4] |

| Water Solubility | <0.1 g/100 mL at 22 °C; 960 mg/L at 28.6 °C | [1][4] |

| Vapor Pressure | 5.6 x 10⁻⁵ mmHg (at 25 °C) | [4][5] |

| Flash Point | 157.98 - 189 °C | [1][2][5] |

| Log Kow (Octanol/Water) | 0.53 (estimated) | [4] |

Experimental Protocols

This section details established methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory application.

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis starting from 1,4-p-phenylenediamine sulfate.[3][9]

Step 1: Synthesis of N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine

-

To a reactor, add 0.5 moles of 1,4-p-phenylenediamine sulfate, 1.1 moles of trifluoroacetic anhydride (B1165640), 1.6 moles of triethylamine, and 250 ml of dichloromethane.

-

Stir the mixture at room temperature for 1 hour.

-

Following the reaction, process the mixture to isolate N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine.

Step 2: Nitration to N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine

-

Add the N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (0.2 moles) obtained from the previous step to 300 ml of acetic anhydride to form a suspension.

-

Stir the suspension thoroughly.

-

Add 25 ml of concentrated nitric acid dropwise to the reaction system at room temperature.

-

Continue stirring for 6 hours after the addition is complete.

-

Filter the reaction solution. Wash the filter cake with 200 ml of water and then with 200 ml of ethyl acetate.

-

Dry the product to obtain N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine.

Step 3: Hydrolysis to this compound

-

In a reactor, combine 36.3 grams of the N¹,N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine from Step 2, 53 grams of sodium carbonate, and 400 ml of water.

-

Heat the mixture to reflux for 1 hour.

-

After the reaction is complete, cool the system to room temperature.

-

Use suction filtration to collect the product, this compound. The product is a red-black solid with a melting point of 136-137°C.[3]

Protocol 2: Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in hair dye formulations.[10]

1. Sample Preparation:

-

Extract a known weight of the hair dye sample with a 1:1 mixture of ethanol (B145695) and water.

2. Chromatographic Conditions:

-

Column: Auqo-C18

-

Mobile Phase: Gradient elution with:

-

Eluent A: 10 mol·L⁻¹ citric acid + 10 mol·L⁻¹ sodium octanesulfonate, pH 2.6

-

Eluent B: Acetonitrile

-

Gradient: 75:25 (A:B)

-

-

Detector: Diode Array Detector (DAD)

-

Detection Wavelength: 410 nm

3. Quantification:

-

Establish a linearity range, typically between 2.4-240 mg·L⁻¹.

-

The limit of detection (LOD) is approximately 0.7 mg·L⁻¹ (based on a signal-to-noise ratio of 3).

-

Standard addition method can be used for recovery tests in the sample matrix, with expected recoveries in the range of 90.4%-99.4%.[10]

Metabolism and Biological Pathways

This compound undergoes metabolic transformation in biological systems. Understanding these pathways is crucial for toxicological assessment and drug development. In both human and rat skin, 2-NPPD is metabolized to triaminobenzene and N⁴-acetyl-2NPPD.[8][11][12] A sulfated metabolite has also been observed in rat skin.[8][12] The metabolic process involves two primary pathways: N-acetylation of an amino group and reduction of the nitro group.[11]

Visualizing the Metabolic Pathway

The following diagram, generated using the DOT language, illustrates the primary metabolic pathways of this compound.

Caption: Metabolic conversion of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The compiled data and protocols are intended to facilitate further investigation and application of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5307-14-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Page loading... [guidechem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. This compound, 5307-14-2 [thegoodscentscompany.com]

- 6. 2-ニトロ-1,4-フェニレンジアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Nitro Para Phenylenediamine,Manufacturer,Supplier [jayvirdyechem.com]

- 8. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HPLC Determination of 2-Nitro-p-benzenediamine in Hair Dyes [mat-test.com]

- 11. benchchem.com [benchchem.com]

- 12. Percutaneous penetration and metabolism of this compound in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Nitro-P-phenylenediamine in water and organic solvents.

Core Technical Guide: Solubility of 2-Nitro-p-phenylenediamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-NPPD) is an aromatic amine with significant applications, notably as a component in permanent and semi-permanent hair dye formulations.[1][2] Its utility in various industrial and research applications is fundamentally linked to its physicochemical properties, paramount among which is its solubility. Understanding the solubility of 2-NPPD in aqueous and organic solvent systems is critical for formulation development, toxicological studies, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a reddish-brown to dark green or black crystalline powder.[1][2][3] Key physical and chemical properties are summarized below:

| Property | Value | Reference |

| Chemical Formula | C₆H₇N₃O₂ | [1][4] |

| Molecular Weight | 153.14 g/mol | [1][4] |

| Melting Point | 137-142 °C | [1][3][5] |

| logP (o/w) | 0.53 - 3.7 | [3][5][6] |

Quantitative Solubility Data

The solubility of this compound has been determined in water and various organic solvents. The following tables summarize the available quantitative data.

Aqueous Solubility

The solubility of this compound in water is generally low.

| Temperature | Solubility | Method | Reference |

| Ambient | 0.18 g/100 mL (0.18% w/w) | Not Specified | [1][3] |

| 25 °C | < 1 mg/mL | Not Specified | [1] |

| 25 °C | 25,920 mg/L (estimated) | Estimation | [5][7] |

Solubility in Pure Organic Solvents

A systematic study has quantified the mole fraction solubility (x₁) of this compound in nine organic solvents at temperatures ranging from 283.15 K to 318.15 K.[8] The solubility generally increases with temperature.[8] The order of solubility in these solvents at a given temperature is: (N-methyl-2-pyrrolidone, 1,4-dioxane) > ethyl acetate (B1210297) > acetonitrile (B52724) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > toluene.[8]

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K) [8]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N-Methyl-2-pyrrolidone | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane |

| 283.15 | 0.0158 | 0.0112 | 0.0085 | 0.0063 | 0.1352 | 0.0215 | 0.0432 | 0.0021 | 0.1189 |

| 288.15 | 0.0187 | 0.0134 | 0.0102 | 0.0076 | 0.1568 | 0.0253 | 0.0511 | 0.0026 | 0.1395 |

| 293.15 | 0.0221 | 0.0159 | 0.0122 | 0.0091 | 0.1815 | 0.0298 | 0.0603 | 0.0032 | 0.1632 |

| 298.15 | 0.0260 | 0.0188 | 0.0145 | 0.0109 | 0.2098 | 0.0350 | 0.0710 | 0.0039 | 0.1903 |

| 303.15 | 0.0305 | 0.0222 | 0.0172 | 0.0130 | 0.2423 | 0.0411 | 0.0835 | 0.0047 | 0.2214 |

| 308.15 | 0.0357 | 0.0261 | 0.0203 | 0.0154 | 0.2797 | 0.0482 | 0.0980 | 0.0057 | 0.2571 |

| 313.15 | 0.0417 | 0.0307 | 0.0239 | 0.0182 | 0.3228 | 0.0564 | 0.1148 | 0.0068 | 0.2981 |

| 318.15 | 0.0486 | 0.0360 | 0.0281 | 0.0215 | 0.3725 | 0.0659 | 0.1343 | 0.0082 | 0.3452 |

Data extracted from the publication: "Solubility of this compound in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling".[8]

Experimental Protocols

The following section details the methodology for the experimental determination of the solubility of this compound.

Isothermal Saturation Method (Shake-Flask Method)

This widely accepted method was used to determine the solid-liquid equilibrium of this compound in various pure and mixed solvents.[8]

Materials and Apparatus:

-

This compound (solute)

-

Selected solvents (e.g., methanol, ethanol, etc.)

-

Thermostatic shaker/water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Syringe filters

Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume or mass of the chosen solvent in a sealed vessel. This ensures that a solid phase remains at equilibrium.

-

Equilibration: The vessels are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that solid-liquid equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC. A calibration curve is typically used for accurate quantification.

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: Workflow for determining 2-NPPD solubility.

References

- 1. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 - NITRO P-PHENYLENE DIAMINE at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 3. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. This compound, 5307-14-2 [thegoodscentscompany.com]

- 6. cir-safety.org [cir-safety.org]

- 7. This compound, 5307-14-2 [perflavory.com]

- 8. researchgate.net [researchgate.net]

The Historical Trajectory of 2-Nitro-p-phenylenediamine: A Technical Guide

Introduction

2-Nitro-p-phenylenediamine (2-NPPD), a reddish-brown crystalline powder, has carved a niche in the chemical industry, primarily as a key component in hair dye formulations. Its journey from initial synthesis in the early 20th century to its contemporary applications and toxicological understanding is a compelling narrative of chemical innovation and evolving safety standards. This technical guide provides an in-depth exploration of the historical development, discovery, experimental protocols, and metabolic pathways of this compound, tailored for researchers, scientists, and professionals in drug development and chemical safety.

Chapter 1: Discovery and Historical Development

First Synthesis

The first documented synthesis of 1,4-Diamino-2-nitrobenzene, commonly known as this compound, dates back to 1907.[1][2] The initial production method was a multi-step chemical process. It began with the acetylation of 1,4-diaminobenzene (p-phenylenediamine) using acetic anhydride (B1165640). This step served to protect the amino groups, forming 1,4-bis(acetylamino)benzene. The protected compound was then subjected to nitration, introducing a nitro group onto the benzene (B151609) ring. The final step involved hydrolysis to remove the acetyl protecting groups, yielding the desired this compound.[1][2]

Early Commercial Applications

Shortly after its discovery, 2-NPPD found its primary application in the dye industry. It was initially used to dye furs, imparting brown and reddish-brown shades.[1][3] Its effectiveness as a dye intermediate led to its adoption in semi-permanent and, later, permanent hair coloring products.[3][4][5] In these formulations, 2-NPPD is used to produce a range of light-brown and reddish shades.[1] It is also utilized in the manufacturing of azo dyes for textiles and as an accelerator for rubber vulcanization.[6]

Chapter 2: Physicochemical and Toxicological Profile

The properties of this compound have been well-characterized over the years. The following tables summarize key quantitative data.

Data Tables

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | N/A |

| Appearance | Reddish-brown crystalline powder | [5] |

| Melting Point | 136-138 °C | [7][8] |

| Solubility | Soluble in acetone (B3395972) and diethyl ether | [1] |

| Log P (Octanol/Water) | 3.7 | [1] |

Table 2: Commercial Grade Specifications and Purity

| Parameter | Specification | Source |

| Commercial Purity | 95% to 100% | [1][8] |

| Possible Impurity | 4-amino-3-nitroacetanilide | [1][2] |

| Ash Content | 0.1% (max) | [1][2] |

| Iron (Fe) | 40 ppm (mg/kg) (max) | [1][2] |

| Lead (Pb) | 5 ppm (mg/kg) (max) | [1][2] |

| Arsenic (As) | 2 ppm (mg/kg) (max) | [1][2] |

Table 3: Metabolism and Excretion in Rats (Intraperitoneal Administration)

| Parameter | Value | Source |

| Total Radioactivity Excreted (24h) | ~92% | [4] |

| Excretion via Urine (24h) | 37.4% | [4] |

| Excretion via Feces (24h) | 54.3% | [4] |

| Major Urinary Metabolite 1 | N¹,N⁴-di-acetyl-1,2,4-triaminobenzene (13.4%) | [1] |

| Major Urinary Metabolite 2 | N⁴-acetyl-1,4-diamino-2-nitrobenzene (5.8%) | [1] |

Chapter 3: Key Experimental Protocols

Synthesis Methodologies

The synthesis of 2-NPPD has evolved from its original multi-step process to more streamlined methods.

Protocol 1: Historical Synthesis via Acetylation

This method, established around the time of the compound's discovery, involves three main stages.[1][2]

-

Protection (Acetylation): 1,4-diaminobenzene (p-phenylenediamine) is reacted with acetic anhydride. The acetyl groups attach to the amino nitrogens, forming the more stable 1,4-bis(acetylamino)benzene. This protects the amino groups from oxidation during the subsequent nitration step.

-

Nitration: The 1,4-bis(acetylamino)benzene is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position of the benzene ring.

-

Deprotection (Hydrolysis): The resulting nitrated intermediate is hydrolyzed, usually by heating with an acid or base, to remove the acetyl groups and yield the final product, this compound.

Caption: Workflow of the historical synthesis of this compound.

Protocol 2: Modern Synthesis via Trifluoroacetyl Protection

A more recent, high-yield method utilizes trifluoroacetyl groups for protection.[7]

-

Protection: 1,4-phenylenediamine sulfate (B86663) (0.5 mol) is reacted with trifluoroacetic anhydride (1.1 mol) and triethylamine (B128534) (1.6 mol) in dichloromethane (B109758) at room temperature for 1 hour to yield N¹, N⁴-ditrifluoroacetyl-p-phenylenediamine.

-

Nitration: The protected intermediate (0.2 mol) is suspended in acetic anhydride (300 ml). Concentrated nitric acid (25 ml) is added dropwise at room temperature, and the reaction is stirred for 6 hours. Filtration yields N¹, N⁴-ditrifluoroacetyl-2-nitro-p-phenylenediamine.

-

Deprotection: The nitrated intermediate is refluxed with sodium carbonate (53 g) in water (400 ml) for 1 hour. Upon cooling, the product is isolated by filtration, yielding this compound with a total three-step yield of approximately 50%.

Protocol 3: Synthesis from 4-Fluoro-3-nitroaniline (B182485)

A patented process provides an alternative route, avoiding the protection-deprotection sequence for the amino groups.[9]

-

Ammonolysis: 4-fluoro-3-nitroaniline (23.4 g) is heated with concentrated aqueous ammonia (B1221849) (135 ml) in a stainless steel autoclave at 100°C for 22 hours.

-

Isolation: After cooling, the resulting crystal slurry is ground, filtered, washed with cold water, and dried under vacuum to yield this compound as dark brown, metallic needles.

Caption: Workflow for the synthesis of 2-NPPD via ammonolysis.

Analytical Methodologies

A variety of analytical techniques are employed for the qualitative and quantitative determination of 2-NPPD.[1][2]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Paper Chromatography are routinely used to separate 2-NPPD from impurities and other components in cosmetic formulations.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied for determination after extraction.[10]

-

Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis after the compound is eluted from chromatographic plates.[4]

-

Electrophoresis: This technique is also cited as a method for the analysis of 2-NPPD and its derivatives.[1][2]

Caption: A generalized workflow for the analysis of 2-NPPD in a sample matrix.

Chapter 4: Metabolism

In vivo studies, primarily in rats, have elucidated the metabolic fate of this compound. The compound undergoes extensive metabolism involving both nitroreduction and N-acetylation.[1]

The primary metabolic pathway involves the reduction of the nitro group to an amino group, forming 1,2,4-triaminobenzene.[1] This intermediate, along with the parent compound, can then be acetylated at the N¹ and/or N⁴ positions. Key metabolites identified in urine include N⁴-acetyl-1,4-diamino-2-nitrobenzene, N⁴-acetyl-1,2,4-triaminobenzene, and N¹,N⁴-diacetyl-1,2,4-triaminobenzene.[1] In vitro studies using human and rat skin have also shown metabolism to triaminobenzene and N⁴-acetyl-2NPPD.[4]

Caption: Key metabolic transformations of this compound in vivo.

Conclusion

From its synthesis in 1907 to its widespread use in the cosmetics industry, this compound has a rich history. The development of varied synthesis protocols reflects a continuous drive for efficiency and purity. Concurrently, the advancement of analytical techniques has enabled precise quantification and a deeper understanding of its metabolic fate and toxicological profile. This guide provides a comprehensive overview of these critical aspects, offering a valuable resource for professionals engaged in chemical research and development.

References

- 1. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. chemotechnique.se [chemotechnique.se]

- 4. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. 2-Nitro Para Phenylenediamine,Manufacturer,Supplier [jayvirdyechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 5307-14-2 [thegoodscentscompany.com]

- 9. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

2-Nitro-p-phenylenediamine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-p-phenylenediamine (2-NPPD) is an aromatic amine primarily used as a component in permanent and semi-permanent hair dye formulations. While effective as a colorant, its potential biological activities and toxicological profile have garnered scientific interest. This technical guide provides an in-depth overview of the current understanding of 2-NPPD's mechanism of action in biological systems. The document outlines its metabolic pathways, genotoxic potential, and the cellular responses to its exposure, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways. The primary mechanism of 2-NPPD's biological impact appears to be linked to its metabolic activation into reactive intermediates that can induce DNA damage and oxidative stress, triggering cellular defense and repair mechanisms.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Nitro-1,4-benzenediamine |

| CAS Number | 5307-14-2 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Reddish-brown crystalline powder with a greenish cast |

| Melting Point | 137–140 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and diethyl ether |

| Log P (Octanol/Water) | 0.53 (estimated) |

Metabolism of this compound

2-NPPD undergoes extensive metabolism upon entering biological systems, primarily in the skin and liver. The metabolic pathways involve reduction of the nitro group and acetylation of the amino groups, leading to the formation of several metabolites.

The metabolic conversion of 2-NPPD is a critical step in its mechanism of action, as it can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. The primary metabolic pathways are nitroreduction and N-acetylation.

Metabolic Pathways

-